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Compound of Interest

Compound Name:
Methyl 2-

(sulfamoylmethyl)benzoate

Cat. No.: B053720 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of

Methyl 2-(sulfamoylmethyl)benzoate (CAS No: 112941-26-1; Molecular Formula:

C₉H₁₁NO₄S; Molecular Weight: 229.26 g/mol ). Due to the limited availability of public

experimental spectra for this specific compound, this document focuses on predicted

spectroscopic behavior based on its chemical structure, alongside detailed, standardized

experimental protocols for acquiring such data. This guide is intended to serve as a

foundational resource for researchers engaged in the synthesis, characterization, and

application of this and related compounds.

Chemical Structure and Predicted Spectroscopic
Data
Methyl 2-(sulfamoylmethyl)benzoate is a substituted aromatic compound containing a methyl

ester and a sulfamoylmethyl group. The key structural features influencing its spectroscopic

profile are the benzene ring, the carbonyl group (C=O) of the ester, the sulfonyl group (SO₂) of

the sulfonamide, and the various C-H, C-O, C-N, and C-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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As of the date of this publication, experimental ¹H and ¹³C NMR data for Methyl 2-
(sulfamoylmethyl)benzoate are not readily available in public databases. However, a

qualitative prediction of the expected spectra can be made based on the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-(sulfamoylmethyl)benzoate

Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons Assignment

~ 7.9 - 8.1 Doublet 1H
Aromatic H (ortho to -

COOCH₃)

~ 7.4 - 7.6 Multiplet 3H Aromatic H

~ 4.5 - 4.8 Singlet 2H -CH₂-SO₂NH₂

~ 3.9 Singlet 3H -COOCH₃

~ 5.0 - 5.5 (broad) Singlet 2H -SO₂NH₂

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-(sulfamoylmethyl)benzoate
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Predicted Chemical Shift
(δ, ppm)

Carbon Type Assignment

~ 167 Quaternary -COOCH₃

~ 135 Quaternary
Aromatic C (substituted with -

CH₂SO₂NH₂)

~ 132 CH Aromatic CH

~ 131 Quaternary
Aromatic C (substituted with -

COOCH₃)

~ 130 CH Aromatic CH

~ 129 CH Aromatic CH

~ 128 CH Aromatic CH

~ 55 CH₂ -CH₂-SO₂NH₂

~ 52 CH₃ -COOCH₃

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups within a

molecule. For Methyl 2-(sulfamoylmethyl)benzoate, the spectrum is expected to be

dominated by absorptions from the ester and sulfonamide groups, as well as the aromatic ring.

A known FTIR spectrum was acquired using a Bruker IFS 85 instrument with a KBr-Pellet

technique[1]. While the full dataset is not publicly available, the expected absorption bands are

summarized below.

Table 3: Expected FTIR Absorption Bands for Methyl 2-(sulfamoylmethyl)benzoate
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3400 - 3200 Medium, Broad N-H Stretch
Sulfonamide (-

SO₂NH₂)

3100 - 3000 Medium C-H Stretch Aromatic

2960 - 2850 Weak-Medium C-H Stretch Aliphatic (-CH₃, -CH₂)

~ 1720 Strong C=O Stretch Ester (-COOCH₃)

1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring

~ 1340 Strong
Asymmetric SO₂

Stretch

Sulfonamide (-

SO₂NH₂)

~ 1280 Strong C-O Stretch Ester

~ 1160 Strong
Symmetric SO₂

Stretch

Sulfonamide (-

SO₂NH₂)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. Data for Methyl 2-(sulfamoylmethyl)benzoate is available in the mzCloud

database, acquired via an Orbitrap ID-X instrument[2]. The molecular ion peak [M]⁺ would be

expected at an m/z of approximately 229.04.

Table 4: Predicted Key Fragments in the Mass Spectrum of Methyl 2-
(sulfamoylmethyl)benzoate
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m/z Putative Fragment Fragment Lost

229 [C₉H₁₁NO₄S]⁺ (Molecular Ion)

198 [C₈H₈NO₂S]⁺ -OCH₃

170 [C₈H₈O₂S]⁺ -COOCH₃

150 [C₈H₈O₂]⁺ -SO₂NH₂

135 [C₇H₅O₂]⁺ -CH₂SO₂NH₂

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following sections detail standardized procedures for the spectroscopic analysis of solid

organic compounds such as Methyl 2-(sulfamoylmethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the purified solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean,

dry 5 mm NMR tube.

The final solution height in the tube should be approximately 4-5 cm.

Data Acquisition (¹H NMR):

Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, observing the lock signal or the

FID of a strong singlet.

Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second

relaxation delay, 16-32 scans).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g.,

TMS at 0.00 ppm).

Integrate the signals to determine the relative proton ratios.

Data Acquisition (¹³C NMR):

Use the same sample prepared for ¹H NMR.

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Place approximately 1-2 mg of the solid sample into a clean agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Gently grind the mixture with an agate pestle for several minutes until a fine,

homogeneous powder is obtained.
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Transfer a small amount of the powder into a pellet die.

Assemble the die and place it in a hydraulic press.

Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or

translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Mount the KBr pellet in the spectrometer's sample holder.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final

spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

If necessary, filter the final solution to remove any particulates.

Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

Introduce the sample into the ion source, typically via direct infusion or coupled with a

liquid chromatography (LC) system.

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature)

to achieve stable ionization.
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Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion

(e.g., m/z 229) and subjecting it to collision-induced dissociation (CID) to generate

fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a novel organic compound.
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General Workflow for Spectroscopic Analysis

Compound Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Final Output

Synthesis & Purification

NMR Spectroscopy
(1H, 13C, 2D)

Sample Submission

FTIR Spectroscopy

Sample Submission

Mass Spectrometry
(HRMS, MS/MS)

Sample Submission

Data Processing
& Peak Assignment

Formulate Structure
Hypothesis

Validate Structure

Consistency Check

Technical Report &
Data Archiving

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion
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This technical guide has outlined the predicted spectroscopic characteristics of Methyl 2-
(sulfamoylmethyl)benzoate and provided detailed, standardized protocols for their

experimental determination. While experimental ¹H and ¹³C NMR data are not currently

available in the public domain, the predicted values and expected FTIR and MS fragmentation

patterns offer a solid foundation for researchers. The provided workflows and protocols are

designed to assist in the generation of high-quality, reproducible spectroscopic data, which is

essential for the unambiguous characterization of this and other novel chemical entities in a

research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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